molecular formula C50H30 B12532980 1,6-bis(6-methylpyren-1-yl)pyrene CAS No. 797057-74-0

1,6-bis(6-methylpyren-1-yl)pyrene

Cat. No.: B12532980
CAS No.: 797057-74-0
M. Wt: 630.8 g/mol
InChI Key: XBJIITLKQDNETL-UHFFFAOYSA-N
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Description

1,6-Bis(6-methylpyren-1-yl)pyrene is a polycyclic aromatic hydrocarbon derivative. It is a disubstituted pyrene compound, where two 6-methylpyrene groups are attached to the 1 and 6 positions of the central pyrene core. This compound is of significant interest due to its unique optical and electronic properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-bis(6-methylpyren-1-yl)pyrene typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(6-methylpyren-1-yl)pyrene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of multiple aromatic rings, it can participate in electrophilic aromatic substitution reactions.

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).

    Oxidation: Reagents such as KMnO4 or CrO3 can be used.

    Reduction: Hydrogenation using Pd/C or other metal catalysts.

Major Products

    Substitution Products: Halogenated or nitrated derivatives.

    Oxidation Products: Quinones or other oxygenated compounds.

    Reduction Products: Dihydro or tetrahydro derivatives.

Scientific Research Applications

1,6-Bis(6-methylpyren-1-yl)pyrene has several scientific research applications:

Mechanism of Action

The mechanism by which 1,6-bis(6-methylpyren-1-yl)pyrene exerts its effects is primarily through its interaction with light and electronic states. The compound’s large π-conjugated system allows it to absorb and emit light efficiently, making it useful in optoelectronic applications. Additionally, its ability to form excimers and other photophysical interactions plays a crucial role in its functionality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Bis(6-methylpyren-1-yl)pyrene is unique due to its specific substitution pattern and the presence of 6-methylpyrene groups, which impart distinct photophysical properties compared to other disubstituted pyrenes. This makes it particularly valuable in applications requiring precise control over light absorption and emission characteristics.

Properties

CAS No.

797057-74-0

Molecular Formula

C50H30

Molecular Weight

630.8 g/mol

IUPAC Name

1,6-bis(6-methylpyren-1-yl)pyrene

InChI

InChI=1S/C50H30/c1-27-3-5-29-13-23-41-37(19-9-31-7-17-35(27)45(29)47(31)41)39-21-11-33-16-26-44-40(22-12-34-15-25-43(39)49(33)50(34)44)38-20-10-32-8-18-36-28(2)4-6-30-14-24-42(38)48(32)46(30)36/h3-26H,1-2H3

InChI Key

XBJIITLKQDNETL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C5=C6C=CC7=C8C6=C(C=C5)C=CC8=C(C=C7)C9=C1C=CC2=C3C1=C(C=CC3=C(C=C2)C)C=C9

Origin of Product

United States

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